molecular formula C13H16N4 B1480814 (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2097964-52-6

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1480814
CAS No.: 2097964-52-6
M. Wt: 228.29 g/mol
InChI Key: QRLVIYPRQOIAED-UHFFFAOYSA-N
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Description

The compound “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized across the ring. This can contribute to the compound’s stability. The cyclopropylmethyl group is likely to add some steric bulk to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the aromatic rings and the cyclopropylmethyl group could influence properties like its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The ambient-temperature synthesis of novel pyrazole derivatives, including variants of the mentioned compound, demonstrates the chemical versatility and the potential for targeted modifications to enhance their physical and chemical properties. These syntheses often employ condensation reactions and are characterized by techniques such as IR, NMR spectroscopy, mass spectrometry, and elemental analysis to elucidate their structure (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant and Antimicrobial Potential

Research has identified certain derivatives as potential anticonvulsant agents, showcasing their ability to protect against seizures in various models. This highlights their significance in developing treatments for neurological disorders. Additionally, these compounds have been evaluated for their antimicrobial properties, suggesting their applicability in combating bacterial and fungal infections (Pandey & Srivastava, 2011).

Catalytic Applications

Studies have explored the use of these compounds in catalytic applications, particularly in the synthesis of NCN′ and PCN pincer palladacycles. These complexes exhibit good activity and selectivity in catalytic processes, underlining their potential in industrial and synthetic chemistry applications (Roffe et al., 2016).

Anticancer and Antimicrobial Activities

The incorporation of pyrazole derivatives into molecular structures has been investigated for their anticancer and antimicrobial activities. These compounds are synthesized with various bioactive heterocyclic entities to enhance their biological efficacy. Molecular docking studies further support their potential utilization in overcoming drug resistance in microbes, indicating their promising role in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).

Future Directions

The study of new compounds is a key part of advancing fields like medicinal chemistry, materials science, and more. If this compound shows interesting properties, it could be the subject of future research .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLVIYPRQOIAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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